molecular formula C5H9NO2S B1227135 (R)-thiomorpholine-3-carboxylic acid CAS No. 65527-54-0

(R)-thiomorpholine-3-carboxylic acid

Cat. No. B1227135
CAS RN: 65527-54-0
M. Wt: 147.2 g/mol
InChI Key: JOKIQGQOKXGHDV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A compound’s description often includes its molecular formula, molar mass, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, amino acid, etc.) and its role or function .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions required for the reaction .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : A study detailed the synthesis of 4-thiomorpholine-4ylbenzohydrazide derivatives and their antimicrobial activities. These compounds were developed as bioactive molecules with potential applications in modern therapeutics (Kardile & Kalyane, 2010).

Medicinal Chemistry

  • Building Blocks in Medicinal Chemistry : Research has shown that thiomorpholine and its dioxide form are key building blocks in medicinal chemistry. Bridged bicyclic thiomorpholines have been prepared as novel components with interesting biological profiles (Walker & Rogier, 2013).

Chemical Synthesis

  • Regio- and Stereo-selective Synthesis : An efficient process for synthesizing novel 3-thiomorpholines from ketoaziridines has been reported. This research contributes to the methodology of synthesizing thiomorpholine derivatives (Khodadadi et al., 2021).

  • Synthesis of Diastereomers : Research has shown the synthesis of diastereomers of thiomorpholine-carboxylic acid esters, indicating the compound's utility in creating stereochemically complex molecules (Eremeev et al., 1983).

Stereochemistry

  • Stereoselective Polymer-Supported Synthesis : A study reported the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives. This research highlights the role of thiomorpholines in the creation of stereoselective compounds (Králová et al., 2017).

Enantioselective Synthesis

  • Enantioselective Synthesis of Thiomorpholines : A method for synthesizing enantiomerically pure thiomorpholin-3-ones has been developed, highlighting its application in the production of enantiomerically pure compounds (Franceschini et al., 2003).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to produce an effect within the body .

Safety and Hazards

This information can be found in the compound’s Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, reactivity, and environmental impact .

Future Directions

This involves looking at current research trends related to the compound and predicting potential future applications or areas of study .

properties

IUPAC Name

(3R)-thiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKIQGQOKXGHDV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360768
Record name (R)-thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65527-54-0
Record name (R)-thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-thiomorpholine-3-carboxylic acid
Reactant of Route 2
(R)-thiomorpholine-3-carboxylic acid
Reactant of Route 3
(R)-thiomorpholine-3-carboxylic acid
Reactant of Route 4
(R)-thiomorpholine-3-carboxylic acid
Reactant of Route 5
(R)-thiomorpholine-3-carboxylic acid
Reactant of Route 6
(R)-thiomorpholine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.